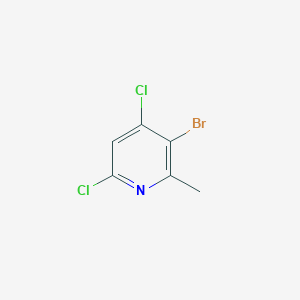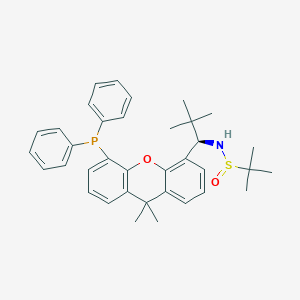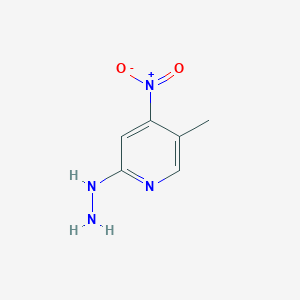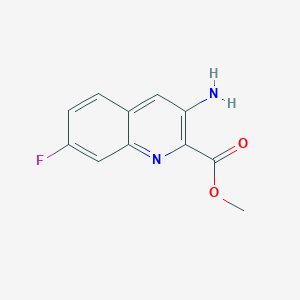
3-Bromo-4,6-dichloro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,6-dichloro-2-methylpyridine is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dichloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination and chlorination of 2-methylpyridine under controlled conditions. For instance, bromine and chlorine can be introduced to the pyridine ring through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,6-dichloro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or hydroxyl derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
3-Bromo-4,6-dichloro-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4,6-dichloro-2-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Bromo-2-chloro-6-methylpyridine: This compound has a similar structure but with different halogenation patterns.
3-Bromo-2,6-dichloro-4-methylpyridine: Another closely related compound with variations in the position of the methyl group.
3-Bromo-4-methylpyridine: A simpler derivative with only one bromine substituent.
Uniqueness: The presence of both bromine and chlorine atoms in the pyridine ring can enhance its chemical versatility and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
3-bromo-4,6-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-6(7)4(8)2-5(9)10-3/h2H,1H3 |
InChI Key |
IFVYLDDLCCMBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione](/img/structure/B13674503.png)


![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)

![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)

